
2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazole ring, a piperidine moiety, and multiple functional groups, making it a versatile molecule for chemical modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-purity material.
化学反応の分析
Types of Reactions
2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
4-((3-Carbamoylpiperidine-1-carboxamido)methyl)benzenesulfonate: A similar compound with a benzenesulfonate group instead of a thiazole ring.
3-(Aminomethyl)pyridine: A simpler compound with a pyridine ring and an aminomethyl group.
Uniqueness
2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate is unique due to its combination of a thiazole ring, piperidine moiety, and multiple functional groups, which provide a versatile platform for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H17N4O4S- |
|---|---|
分子量 |
325.37 g/mol |
IUPAC名 |
2-[[(3-carbamoylpiperidine-1-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H18N4O4S/c1-7-10(12(19)20)22-9(16-7)5-15-13(21)17-4-2-3-8(6-17)11(14)18/h8H,2-6H2,1H3,(H2,14,18)(H,15,21)(H,19,20)/p-1 |
InChIキー |
QVMSNFYYWAKTNC-UHFFFAOYSA-M |
正規SMILES |
CC1=C(SC(=N1)CNC(=O)N2CCCC(C2)C(=O)N)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)
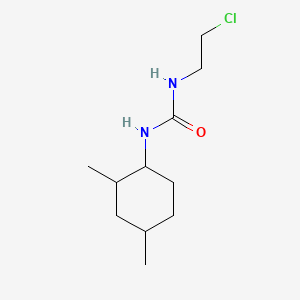

![2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13857755.png)
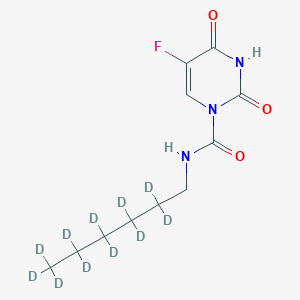
![tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)
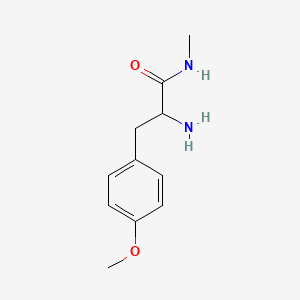
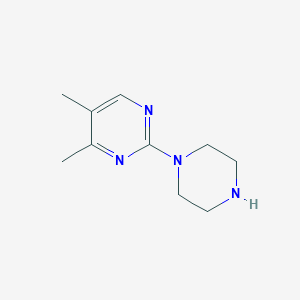
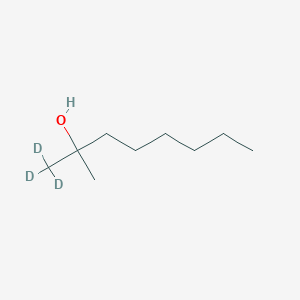
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
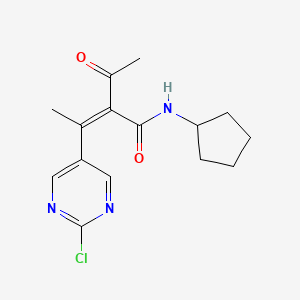
![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)

